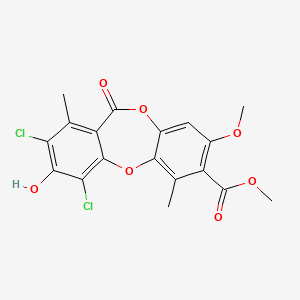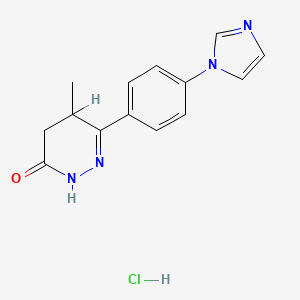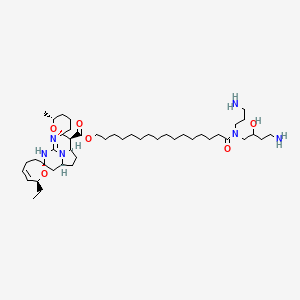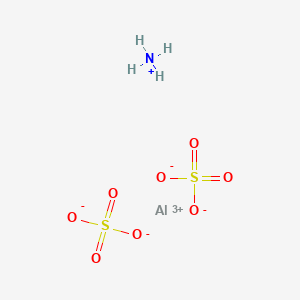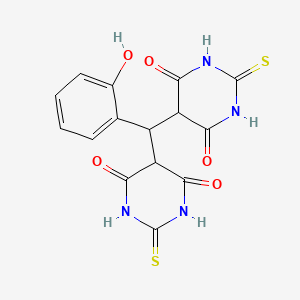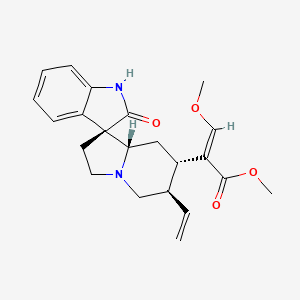![molecular formula C18H14N2O3S B1230381 6-methoxy-N-(thiophen-2-ylmethyl)-2-furo[2,3-b]quinolinecarboxamide](/img/structure/B1230381.png)
6-methoxy-N-(thiophen-2-ylmethyl)-2-furo[2,3-b]quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-N-(thiophen-2-ylmethyl)-2-furo[2,3-b]quinolinecarboxamide is an organic heterotricyclic compound, an organonitrogen heterocyclic compound and an oxacycle.
Wissenschaftliche Forschungsanwendungen
Antitubercular Applications
- Synthesis as Antitubercular Agents : Compounds related to 6-methoxy-N-(thiophen-2-ylmethyl)-2-furo[2,3-b]quinolinecarboxamide have been designed and synthesized as potential anti-tubercular agents. These molecules exhibit in vitro antitubercular activity against the strain H37Ra of Mycobacterium tuberculosis, highlighting their potential in combating tuberculosis (Karkara et al., 2020).
Anticancer Applications
- Cytotoxicity Against Cancer Cells : Derivatives of this compound have been synthesized and tested for antiproliferative activity against various cancer cell lines. Certain derivatives, notably those with 5-keto-tetrahydrothieno[2,3-b]quinolones structures, demonstrated significant cytotoxicity, particularly against melanoma and breast cancer cell lines (Hung et al., 2014).
Synthesis and Structural Studies
- Synthesis and Polymorphism : The synthesis of related compounds, such as monomethoxynaphtho[1',2':4,5]thieno[2,3-c]quinolines, and studies on their polymorphic forms have been conducted. These studies contribute to understanding the structural and chemical properties of such compounds (Pakray & Castle, 1987).
Synthesis Techniques
- Efficient Synthesis Methods : New methods for synthesizing derivatives, such as 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines, have been developed. These methods involve Sonogashira coupling reactions and have applications in the synthesis of complex quinoxaline derivatives (Besharati-Seidani et al., 2016).
Antimicrobial Applications
- Antimicrobial Properties : Some quinoxaline derivatives, closely related to 6-methoxy-N-(thiophen-2-ylmethyl)-2-furo[2,3-b]quinolinecarboxamide, exhibit notable antimicrobial activities. This demonstrates the potential of these compounds in developing new antimicrobial agents (Gupta & Chaudhary, 2012).
Applications in Breast Cancer Treatment
- Anti-Breast Cancer Activities : Substituted quinolines derived from similar compounds have shown promise as anti-breast cancer agents. Their synthesis and effectiveness against T47D breast cancer cells indicate potential therapeutic applications (Shi et al., 2008).
Photochemical and Photobiological Studies
- Photobiological Studies : Novel angular furo and thieno-quinolinones, which are structurally related, have been synthesized for photochemotherapeutic applications. Their antiproliferative activity and mutagenic effects were studied, contributing to the understanding of their photochemical properties (Fossa et al., 2002).
Antioxidant Properties
- Effects on Radical-Induced Oxidation of DNA : Studies on furoquinolines, similar to the compound , have investigated their antioxidant capacities. These compounds demonstrate the ability to protect DNA against various forms of radical-induced oxidation (Wang & Liu, 2012).
Eigenschaften
Produktname |
6-methoxy-N-(thiophen-2-ylmethyl)-2-furo[2,3-b]quinolinecarboxamide |
|---|---|
Molekularformel |
C18H14N2O3S |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
6-methoxy-N-(thiophen-2-ylmethyl)furo[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C18H14N2O3S/c1-22-13-4-5-15-11(8-13)7-12-9-16(23-18(12)20-15)17(21)19-10-14-3-2-6-24-14/h2-9H,10H2,1H3,(H,19,21) |
InChI-Schlüssel |
UBKVGMKTRIFDBG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC3=C(N=C2C=C1)OC(=C3)C(=O)NCC4=CC=CS4 |
Kanonische SMILES |
COC1=CC2=CC3=C(N=C2C=C1)OC(=C3)C(=O)NCC4=CC=CS4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(4-morpholinylsulfonyl)phenyl]-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide](/img/structure/B1230299.png)
![2-{[3-(3,5-dimethylpiperidin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl]amino}benzoic acid](/img/structure/B1230303.png)
![1-Butyl-3-[[2-furanyl(oxo)methyl]amino]thiourea](/img/structure/B1230304.png)
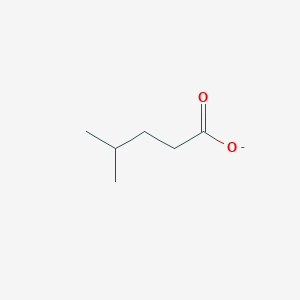
![1-[2-[(3-Cyano-7-methyl-2-quinolinyl)amino]ethyl]-3-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1230306.png)
![[2-(5-Mercapto-[1,3,4]thiadiazol-2-ylcarbamoyl)-1-phenyl-ethyl]-carbamic acid benzyl ester](/img/structure/B1230307.png)
